ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
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Overview
Description
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves multiple steps, including the formation of the quinoline core, sulfonylation, and esterificationThe final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biological probe for studying cellular processes.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives such as:
Properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-4-33-20-8-11-23-22(16-20)25(28-14-12-18(13-15-28)26(29)34-5-2)24(17-27-23)35(30,31)21-9-6-19(32-3)7-10-21/h6-11,16-18H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZKKCYBVZDRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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